Enalaprilat-d5 Sodium Salt

Descripción general

Descripción

Sal de Sodio MK-422 D5, también conocida como Sal de Sodio Enalaprilat-d5, es una forma marcada con deuterio de Enalaprilat. El Enalaprilat es un inhibidor de la enzima convertidora de angiotensina, que se utiliza comúnmente en el tratamiento de la hipertensión y la insuficiencia cardíaca. El marcaje con deuterio en la Sal de Sodio MK-422 D5 mejora su estabilidad y permite estudios farmacocinéticos más precisos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de la Sal de Sodio MK-422 D5 implica el marcaje con deuterio del EnalaprilatLas condiciones de reacción a menudo implican el uso de reactivos y disolventes deuterados para lograr la sustitución isotópica deseada .

Métodos de Producción Industrial

La producción industrial de la Sal de Sodio MK-422 D5 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica estrictas medidas de control de calidad para garantizar la pureza y la consistencia del producto final. El compuesto se produce típicamente en forma sólida y se almacena en condiciones controladas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

La Sal de Sodio MK-422 D5 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en reacciones de sustitución, dependiendo del producto deseado

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Enalaprilat-d5 sodium salt serves as a valuable tool in pharmacokinetic studies, particularly in understanding the metabolism and excretion pathways of enalapril. The stable isotopic labeling allows for precise tracking of the compound in biological systems, facilitating investigations into its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Case Study: Renal Handling of Enalaprilat

A study aimed at completing the excretion pathway of enalaprilat demonstrated that this compound could be utilized to elucidate renal handling mechanisms. Researchers conducted uptake experiments using renal transporters, providing insights into how enalaprilat is processed by the kidneys and its interaction with organic anion transporters (OATs) . This knowledge is crucial for optimizing dosing regimens and minimizing adverse effects in patients with renal impairment.

Drug Interaction Studies

The compound is also instrumental in drug interaction studies, especially concerning other medications that may affect the pharmacodynamics or pharmacokinetics of enalaprilat. By utilizing this compound as a tracer, researchers can assess how co-administered drugs influence the efficacy and safety profile of ACE inhibitors.

Example: Interaction with Diuretics

In a cohort study involving patients treated for heart failure, the interaction between enalaprilat and loop diuretics was investigated. The results indicated that concurrent administration could lead to altered hemodynamic responses, highlighting the importance of understanding drug-drug interactions to optimize therapeutic outcomes .

Analytical Chemistry Applications

This compound is widely used as a reference standard in analytical chemistry for the development and validation of assays aimed at quantifying enalapril and its metabolites in biological samples. Its high purity (>95% HPLC) ensures reliable results in various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) .

In clinical settings, this compound can be employed to study patient responses to ACE inhibitors across different populations, including those with varying degrees of heart failure or hypertension. Its use in clinical trials can help identify optimal dosing strategies and monitor therapeutic efficacy.

Case Study: Heart Failure Management

A clinical trial examined the effects of intravenous enalaprilat on patients with acute decompensated heart failure. The incorporation of stable isotopes allowed for better tracking of drug levels and patient responses, ultimately aiding in refining treatment protocols .

Mecanismo De Acción

La Sal de Sodio MK-422 D5 ejerce sus efectos al inhibir la enzima convertidora de angiotensina. Esta inhibición evita la conversión de angiotensina I a angiotensina II, un potente vasoconstrictor. Como resultado, el compuesto ayuda a reducir la presión arterial y reducir la carga de trabajo del corazón. Los objetivos moleculares incluyen la enzima convertidora de angiotensina y las vías relacionadas involucradas en la regulación de la presión arterial .

Comparación Con Compuestos Similares

Compuestos Similares

Enalaprilat: La forma no deuterada de la Sal de Sodio MK-422 D5.

Lisinopril: Otro inhibidor de la enzima convertidora de angiotensina con un mecanismo de acción similar.

Ramiprilat: Un compuesto relacionado con efectos terapéuticos comparables

Unicidad

La Sal de Sodio MK-422 D5 es única debido a su marcaje con deuterio, que mejora su estabilidad y permite estudios farmacocinéticos más precisos. Esto la hace particularmente valiosa en entornos de investigación donde la medición precisa del metabolismo y la distribución de los fármacos es crucial .

Actividad Biológica

Enalaprilat-d5 sodium salt is a deuterium-labeled form of enalaprilat, which is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril. This compound has garnered attention due to its role in hypertension management and its potential applications in clinical pharmacology. The following sections detail its biological activity, pharmacodynamics, and relevant research findings.

Enalaprilat functions primarily as an ACE inhibitor, leading to vasodilation and a subsequent decrease in blood pressure. The pharmacodynamic profile reveals that enalaprilat injection results in significant reductions in both systolic and diastolic blood pressure without causing orthostatic hypotension in most patients. The onset of action occurs within approximately 15 minutes, with peak effects observed between one to four hours post-administration .

Table 1: Pharmacodynamic Properties of Enalaprilat

| Property | Value |

|---|---|

| Onset of Action | ~15 minutes |

| Peak Effect | 1-4 hours |

| Duration of Action | Varies with dosage |

| Common Side Effects | Hypotension, dizziness |

2. Biological Activity and Transport Mechanisms

The biological activity of this compound involves its absorption, distribution, metabolism, and excretion (ADME) characteristics. Following oral administration of enalapril, the compound undergoes extensive metabolism to enalaprilat via carboxylesterase enzymes, primarily CES1 and CES2 .

Transport Mechanisms

- Uptake: Enalaprilat is absorbed through passive diffusion in the intestine and is transported into hepatocytes via organic anion transporting polypeptides (OATP) 1B1 and 1B3.

- Excretion: Once formed, enalaprilat enters systemic circulation through multidrug resistance-associated protein 4 (MRP4). Approximately 50% of enalaprilat is protein-bound, influencing its clearance rates .

Table 2: Transport Mechanisms Involved in Enalaprilat Activity

| Mechanism | Description |

|---|---|

| Passive Diffusion | Initial absorption in the intestine |

| OATP Transport | Mediated by OATP1B1 and OATP1B3 for hepatic uptake |

| MRP4 Transport | Facilitates entry into systemic circulation |

| Protein Binding | Approximately 50% bound to plasma proteins |

3. Case Studies and Research Findings

Recent studies have highlighted the utility of this compound as a stable isotope-labeled compound for enhancing mass spectrometry accuracy in drug quantification. This has significant implications for pharmacokinetic studies and therapeutic monitoring.

- Study on Drug Monitoring: A study validated a dried blood spot assay for measuring antihypertensive drugs including enalapril-d5. The method demonstrated high sensitivity and specificity for quantifying drug levels, aiding in adherence monitoring among patients .

- In Vitro Studies: Research utilizing human embryonic kidney (HEK293) cells has elucidated the role of organic anion transporters (OAT) in the renal handling of enalaprilat. Specifically, OAT3 was identified as a key transporter mediating the secretion of enalaprilat from renal proximal tubule cells .

4. Conclusion

This compound serves as a crucial tool in understanding the pharmacological effects and mechanisms underlying ACE inhibition. Its biological activity is characterized by effective blood pressure reduction through well-defined transport pathways and mechanisms. Ongoing research continues to explore its applications in clinical settings, particularly concerning drug monitoring and therapeutic efficacy.

Propiedades

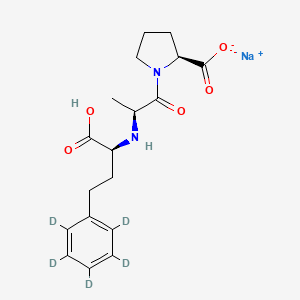

IUPAC Name |

disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5.2Na/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/t12-,14-,15-;;/m0../s1/i2D,3D,4D,6D,7D;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOMWWZYNPLIET-CGGLEDJRSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)[O-])NC(CCC2=CC=CC=C2)C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)[O-])N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)[O-])[2H])[2H].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2Na2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356922-29-6 | |

| Record name | disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.